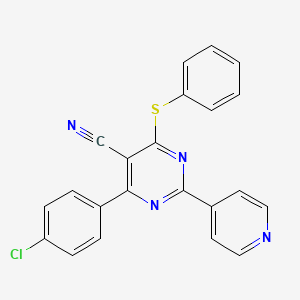
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C22H13ClN4S and its molecular weight is 400.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Investigation and Potential Chemotherapeutic Application
A study by Alzoman et al. (2015) explored the vibrational spectral analysis of a closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, using FT-IR and FT-Raman spectroscopic techniques. The research provided insights into the equilibrium geometry, vibrational wave numbers, molecular stability, and potential energy scans. Importantly, molecular docking results suggested that the compound could exhibit inhibitory activity against GPb, indicating a potential as an anti-diabetic compound. This suggests that compounds within this chemical family, including 4-(4-Chlorophenyl)-6-(phenylsulfanyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, may have significant chemotherapeutic applications (Alzoman et al., 2015).
Synthesis and Antibacterial Activity
Research by Rostamizadeh et al. (2013) on pyrazolo[3,4-d]pyrimidine derivatives, synthesized through a one-pot, three-component reaction, highlighted their antibacterial activity. While this study does not directly address this compound, it underscores the importance of pyrimidine derivatives in developing new antibacterial agents. This connection implies that similar compounds could be explored for their antibacterial properties (Rostamizadeh et al., 2013).
Nonlinear Optical Behavior and Molecular Docking Study
The study by Alzoman et al. also predicted the nonlinear optical behavior of the title compound, suggesting applications in the field of optics and molecular electronics. The molecular docking study pointed towards its inhibitory activity, potentially positioning it as a valuable compound in medicinal chemistry for the development of new therapeutic agents (Alzoman et al., 2015).
Synthesis of Pyridine and Fused Pyridine Derivatives
Al-Issa (2012) described the synthesis of various pyridine and fused pyridine derivatives, showcasing the versatility of pyrimidinecarbonitrile compounds in synthesizing a broad range of chemically and pharmacologically important structures. This synthesis approach underscores the potential of this compound as a precursor in creating diverse and complex molecules with varied applications (Al-Issa, 2012).
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4S/c23-17-8-6-15(7-9-17)20-19(14-24)22(28-18-4-2-1-3-5-18)27-21(26-20)16-10-12-25-13-11-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUPGFMTWNKJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703718.png)
![Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2703719.png)
![N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2703720.png)

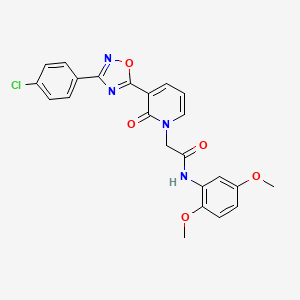
![methyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2703723.png)
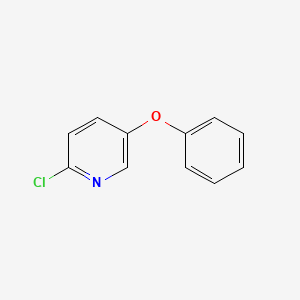
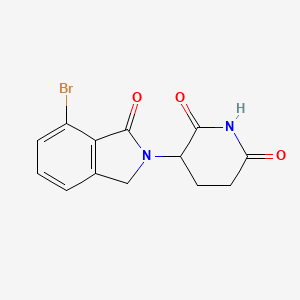
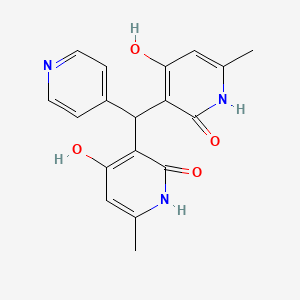
![2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid](/img/structure/B2703732.png)
![2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2703733.png)
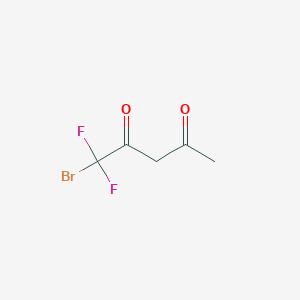
![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/no-structure.png)
![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2703740.png)
